N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic 8-oxa-3,5-diazatricyclo core fused with a thiophene moiety and a substituted acetamide side chain. Key structural elements include:
- A thiophen-2-ylmethyl group at position 5 of the tricyclic system, introducing sulfur-based aromaticity.
- An N-(2,5-dimethylphenyl)acetamide group linked via a sulfanyl bridge, contributing steric bulk and hydrophobicity.
- A 6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene scaffold, which combines oxygen and nitrogen heteroatoms in a rigid, fused-ring system.
However, its synthesis and biological evaluation remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-15-9-10-16(2)19(12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)31-23(22)24(30)28(25)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWCHMWDERTHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to detail its biological effects based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 452.6 g/mol. The compound is characterized by the presence of a thiophene ring and a diazatricyclo structure, which are known to influence pharmacological properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance:
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Inhibition of Tumor Growth : Compounds analogous to N-(2,5-dimethylphenyl)-2-acetamide have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Compound Cell Line IC50 (µM) Mechanism A MCF-7 15 Apoptosis B HeLa 20 Cell Cycle Arrest - Synergistic Effects : When used in combination with established chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens while reducing side effects.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored:
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Cytokine Inhibition : Research indicates that N-(2,5-dimethylphenyl)-2-acetamide can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Treatment Concentration (µM) TNF-alpha Reduction (%) 10 30 50 70
Antioxidant Effects
The antioxidant capacity of the compound has been evaluated through various assays:
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DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress.
Concentration (µM) Scavenging Activity (%) 10 25 50 65
Case Studies
A notable case study involved the administration of a related compound in an animal model of diabetes:
Comparison with Similar Compounds
1,2,5-Thiadiazole Derivatives
- Example : 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide ().
- Key Differences: The thiadiazole core replaces the tricyclic 8-oxa-3,5-diazatricyclo system, reducing structural complexity. 3,5-Bis(trifluoromethyl)phenyl substituents enhance electron-withdrawing effects compared to the 2,5-dimethylphenyl group in the target compound.
Thiophene-Containing Tricyclic Systems
- Example: 3-(1-Amino-7-nitro-3-(thiophen-2-yl)naphthalen-2-yl)-3-(piperidin-1-yl)acrylonitrile ().
- The thiophen-2-yl group is directly attached to the naphthalene ring, whereas the target compound features a thiophen-2-ylmethyl spacer, increasing conformational flexibility.
Physicochemical and Analytical Comparisons
Molecular Networking and MS/MS Fragmentation
Solubility and Stability
- Thiadiazole Analogues (): Trifluoromethyl groups enhance lipophilicity (logP >3), whereas the target compound’s 2,5-dimethylphenyl group may reduce solubility in polar solvents.
- Thiophene-Naphthalene Hybrids (): Nitro groups increase polarity but may reduce metabolic stability compared to the target compound’s acetamide bridge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
